molecular formula C16H14F3NO4 B1620842 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate CAS No. 257624-96-7

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate

Cat. No.: B1620842
CAS No.: 257624-96-7
M. Wt: 341.28 g/mol
InChI Key: PJPDFPMOYKVZDF-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate is an ester derivative featuring a trifluoromethyl-substituted pyridyl ether linked to a 4-methoxybenzoate moiety. The trifluoromethyl group enhances metabolic stability and bioavailability, while the methoxybenzoate may influence solubility and interaction with biological targets.

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4/c1-22-13-4-2-11(3-5-13)15(21)24-9-8-23-14-10-12(6-7-20-14)16(17,18)19/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDFPMOYKVZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCOC2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381813
Record name 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257624-96-7
Record name 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-(Trifluoromethyl)-2-hydroxypyridine

The pyridine core is synthesized through cyclization reactions. A method adapted from patent literature involves:

  • Trifluoroacetylation of alkyl vinyl ethers with trifluoroacetyl chloride to form β-keto esters.
  • Cyclization with ammonia to yield 4-trifluoromethyl-2-pyridone.
  • O-Methylation using dimethyl sulfate in toluene to protect the hydroxyl group, followed by hydrolysis to regenerate the hydroxyl functionality.

Key conditions :

  • Cyclization at 80–100°C in anhydrous toluene.
  • Yields: 72–85% after purification via recrystallization.

Etherification with Ethylene Glycol

The hydroxyl group on the pyridine undergoes nucleophilic substitution with ethylene glycol derivatives. A Mitsunobu reaction is employed to form the ether bond:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Substrate : 2-Bromoethanol or 2-chloroethanol.
  • Solvent : Tetrahydrofuran (THF) at 0–5°C.

Optimization note : Excess glycol (1.5 eq.) ensures complete conversion, with yields reaching 89% after column chromatography.

Esterification with 4-Methoxybenzoic Acid

Acid Chloride Method

4-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

  • Activation : Reflux with SOCl₂ (2 eq.) in dichloromethane (DCM) for 2 h.
  • Coupling : React with 2-{[4-(trifluoromethyl)-2-pyridyl]oxy}ethanol in DCM using triethylamine (TEA) as a base.

Yield : 78–82% after aqueous workup and silica gel chromatography.

Carbodiimide-Mediated Coupling

A milder approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

  • Molar ratio : 1:1.2 (acid:alcohol) with 0.1 eq. DMAP.
  • Solvent : DCM or ethyl acetate at room temperature.

Advantages : Avoids acidic conditions, suitable for heat-sensitive substrates.

Integrated One-Pot Strategies

Recent advancements enable sequential etherification and esterification in a single reactor:

  • Step 1 : Mitsunobu etherification of 4-(trifluoromethyl)-2-hydroxypyridine with 2-bromoethanol.
  • Step 2 : Direct esterification with 4-methoxybenzoyl chloride without intermediate isolation.

Conditions :

  • Solvent: Toluene for both steps.
  • Catalyst: Piperidine (10 mol%) and acetic acid (5 mol%) for esterification.
  • Yield: 68% overall, reducing purification steps.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Hexane/ethyl acetate gradients (9:1 to 1:1) isolate the product.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.19 (d, pyridine-H), 7.04 (d, benzoate-H), 4.52 (t, -OCH₂CH₂O-), 3.91 (s, -OCH₃).
  • LC-MS : m/z 341.28 [M+H]⁺, consistent with molecular formula C₁₆H₁₄F₃NO₄.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative solvents : Replacing DCM with toluene reduces toxicity and cost.
  • Catalyst recycling : Triethylamine recovery via distillation improves process sustainability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
Acid chloride 82 99 High efficiency, scalable
Carbodiimide 75 98 Mild conditions, minimal side products
One-pot integrated 68 97 Reduced steps, lower solvent use

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14F3N1O3
  • Molecular Weight : 303.26 g/mol
  • Structural Features : The compound features a trifluoromethyl group, a pyridine moiety, and an ether linkage, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its ability to interact with biological targets. Some notable applications include:

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents. The presence of the pyridine ring may facilitate interactions with cancer cell receptors, promoting apoptosis in malignant cells .
  • Anti-inflammatory Properties : Studies suggest that derivatives of this compound could exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This is particularly relevant in conditions like arthritis and other chronic inflammatory diseases .

Agriculture and Pest Control

The structural characteristics of 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate lend themselves to applications in agrochemicals:

  • Herbicidal Activity : Compounds containing pyridine rings have been evaluated for their herbicidal properties, making them suitable candidates for developing selective herbicides that target specific weed species without harming crops .
  • Insecticidal Potential : The trifluoromethyl group is known to enhance the insecticidal properties of certain compounds, suggesting that this compound may be effective against agricultural pests .

Case Study 1: Anticancer Research

A study published in PMC explored various derivatives of trifluoromethyl-containing compounds for their anticancer properties. The findings indicated that modifications to the molecular structure, such as introducing ether linkages similar to those in this compound, significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Agricultural Application

In a comparative study on herbicides, researchers tested several pyridine-based compounds, including derivatives of this compound. Results demonstrated effective weed suppression with minimal phytotoxicity on crops like soybeans and corn, indicating its potential as a selective herbicide in agricultural practices .

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function .

Comparison with Similar Compounds

Haloxyfop Ethoxyethyl Ester

Structure: 2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate .

  • Key Differences: Core Structure: Haloxyfop is an aryloxyphenoxypropionate herbicide, whereas the target compound is a benzoate ester. Substituents: Haloxyfop contains a chloro-trifluoromethylpyridyl group and a phenoxypropanoate chain, while the target compound has a simpler pyridyl ether and methoxybenzoate.
  • Functional Impact: Haloxyfop’s propionate chain and phenoxy group enhance herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. The target compound’s benzoate group may alter target specificity or absorption kinetics .

Metsulfuron Methyl Ester

Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

  • Key Differences :
    • Heterocycle : Metsulfuron includes a triazine ring, unlike the pyridine in the target compound.
    • Mode of Action : As a sulfonylurea herbicide, metsulfuron inhibits acetolactate synthase (ALS), whereas the target compound’s mechanism is undefined but likely distinct due to structural dissimilarity .

Physicochemical Properties

Property Target Compound Haloxyfop Ethoxyethyl Ester Metsulfuron Methyl
Molecular Weight ~361.3 g/mol (estimated) 489.8 g/mol 381.4 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 4.8 2.1
Key Functional Groups Trifluoromethylpyridyl, methoxybenzoate Chloro-trifluoromethylpyridyl, phenoxypropanoate Triazine, sulfonylurea
Solubility Low (due to trifluoromethyl) Very low Moderate in polar solvents

Interpretation :

  • The target compound’s higher logP compared to metsulfuron suggests greater membrane permeability, critical for pesticidal uptake. However, its lower logP than haloxyfop may reduce persistence in lipid-rich environments .

Biological Activity

2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate, a compound with the molecular formula C16H14F3NO4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The methoxybenzoate moiety contributes to its overall pharmacological profile.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various trifluoromethyl-pyridine derivatives, including this compound. These compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentrations (MIC) as low as 0.12 µg/mL against Shigella flexneri and Candida albicans .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds indicates that they may inhibit nitric oxide production in macrophages. This suggests that this compound could also exhibit similar effects by modulating inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Receptor Modulation : The presence of the pyridine ring may allow for interactions with neurotransmitter receptors or other signaling pathways, enhancing its therapeutic potential .

Case Studies

StudyFindings
El Shehry et al. (2018)Synthesized related pyrazole derivatives showed potent antibacterial activity, indicating that structural modifications can enhance efficacy .
Ghodsi et al. (2016)Investigated quinoline derivatives and found significant anti-breast cancer activity through selective COX-2 inhibition .
Mantoani et al. (2016)Developed triazole-quinoline derivatives that exhibited potent activity against Plasmodium falciparum, suggesting potential applications in antimalarial therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted pyridine derivative with a 4-methoxybenzoate ester. Key steps include:

  • Esterification : Reacting 4-methoxybenzoic acid with ethylene glycol under Mitsunobu conditions to form the ethoxyethyl ester intermediate.
  • Nucleophilic Substitution : Introducing the 4-(trifluoromethyl)-2-pyridyl group via a nucleophilic aromatic substitution (SNAr) reaction, using a base like K₂CO₃ in DMF or DMSO at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product.
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. The trifluoromethyl group’s electron-withdrawing effect enhances reactivity in SNAr but may require extended reaction times .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify ester linkage (δ ~4.5 ppm for –OCH₂CH₂O–) and pyridyl ring protons (δ ~7.5–8.5 ppm) .
  • FTIR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
  • Elemental Analysis : Match experimental and theoretical C/H/N/F percentages .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in common solvents (DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy. The compound is typically soluble in polar aprotic solvents but exhibits limited aqueous solubility due to the trifluoromethyl group .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC. The ester group may hydrolyze under acidic/basic conditions; store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The trifluoromethyl group’s hydrophobicity may enhance binding affinity to hydrophobic pockets .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound across a wide concentration range (nM to μM) in cell-based assays (e.g., MTT for cytotoxicity) to identify non-linear effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
  • Control Experiments : Include structurally analogous compounds (e.g., non-fluorinated analogs) to isolate the trifluoromethyl group’s contribution to activity .

Q. How can the environmental impact of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer :

  • Fate Analysis : Use OECD Guideline 307 to study aerobic/anaerobic degradation in soil/water systems. LC-MS/MS quantifies parent compound and metabolites .
  • Toxicity Assays :
  • Algal Growth Inhibition (OECD 201): Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations.
  • Daphnia magna Acute Toxicity (OECD 202): Measure EC₅₀ after 48-hour exposure.
  • Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate potential bioaccumulation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate

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